N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzodioxine ring fused with a carboxamide group and substituted with a 4-chloro-3-nitrophenyl moiety. Its distinct chemical structure imparts specific reactivity and properties, making it valuable for diverse applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxine ring.
Nitration and Chlorination: The aromatic ring is nitrated and chlorinated to introduce the 4-chloro-3-nitrophenyl substituent. This step often requires the use of nitrating agents like nitric acid and chlorinating agents such as thionyl chloride.
Amidation: The final step involves the reaction of the benzodioxine derivative with an amine to form the carboxamide group. This reaction is typically carried out under mild conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the nitro and chloro groups makes the compound susceptible to nucleophilic substitution reactions, particularly at the aromatic ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and various amines are commonly used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro or nitro groups.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Oxidation: Oxidized products with modifications on the benzodioxine ring.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with similar compounds such as:
N-(4-chloro-3-nitrophenyl)acetamide: Shares the 4-chloro-3-nitrophenyl moiety but differs in the amide structure.
4-chloro-3-nitrophenylthiourea: Contains a thiourea group instead of the benzodioxine ring.
4-chloro-3-nitrophenylporphyrins: Complex macrocyclic structures with similar substituents.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-11-3-2-10(8-12(11)18(20)21)17-15(19)9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8H,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKQLRFCKCXNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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